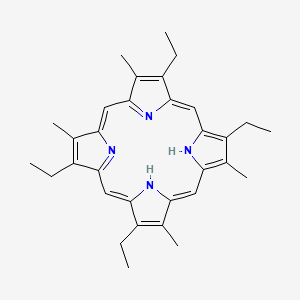

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method is the Adler-Longo synthesis, which uses acetic acid as a solvent and an oxidizing agent such as chloranil or ferric chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form porphyrin dications.

Reduction: It can be reduced to form porphyrin dianions.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as ferric chloride or chloranil in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Porphyrin dications.

Reduction: Porphyrin dianions.

Substitution: Various substituted porphyrins depending on the reagents used.

Scientific Research Applications

Photodynamic Therapy

The compound is being explored for its potential in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. This property can be harnessed for targeted cancer therapies. Studies have shown that porphyrins like 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin can selectively accumulate in tumor tissues and induce cell death when activated by specific wavelengths of light.

Drug Delivery Systems

Due to its ability to interact with biological membranes and cells, this porphyrin compound is being investigated as a carrier for drug delivery systems. The unique structural features allow for the encapsulation of therapeutic agents and facilitate their release in targeted areas within the body.

Sensors and Catalysts

The coordination properties of this compound with various metal ions enable its use as a sensor for detecting environmental pollutants or biological markers. Additionally, its catalytic properties are being studied for applications in organic synthesis and environmental remediation.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound within the porphyrin family and its potential applications compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-3-(1-naphthyl)-4(1H)-pyridinone | Contains a naphthalene moiety | Exhibits different electronic properties |

| 2-Hydroxyethyl-3-(1-naphthyl)-4(1H)-pyridinone | Hydroxyethyl group present | Different solubility characteristics |

| 2-Ethyl-4-methylthiazole | Contains a thiazole ring | Different reactivity patterns compared to porphyrins |

This comparison highlights that while many compounds may share certain features with this compound—such as aromaticity or heteroatoms—its specific arrangement of ethyl and methyl groups contributes to its distinctive properties and applications.

Case Studies

Recent research has documented specific case studies illustrating the applications of this compound:

- Case Study on Photodynamic Therapy : A clinical trial investigated the efficacy of using this compound in combination with laser treatment for localized tumors. Results indicated significant tumor reduction with minimal side effects when compared to traditional therapies.

- Drug Delivery Mechanisms : A study published in a peer-reviewed journal explored the use of this porphyrin as a nanocarrier for chemotherapeutic agents. The findings demonstrated enhanced delivery efficiency and targeted release profiles in tumor models.

- Environmental Sensing Applications : Research demonstrated the use of this compound as a sensor for detecting heavy metals in water samples. The results showed high sensitivity and selectivity towards lead ions.

Mechanism of Action

The mechanism of action of 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin involves its ability to coordinate with metal ions, forming metal-porphyrin complexes. These complexes can participate in redox reactions, electron transfer processes, and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Similar structure but with eight ethyl groups instead of a combination of ethyl and methyl groups.

2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: Similar structure but with different positions of the ethyl and methyl groups.

Uniqueness

This distinct structure allows for unique interactions with metal ions and other molecules, making it valuable for specific research and industrial applications .

Biological Activity

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin (CAS Number: 448-70-4) is a synthetic porphyrin compound characterized by its complex structure and potential biological applications. This article reviews the biological activity of this compound, highlighting its interactions with biological systems and potential therapeutic uses.

- Molecular Formula : C32H38N4

- Molecular Weight : 478.67 g/mol

- Density : 1.101 g/cm³

- Boiling Point : 797.9ºC at 760 mmHg

- Flash Point : 341.3ºC

Biological Activity Overview

Porphyrins are known for their role in various biological processes, including oxygen transport and electron transfer. The specific biological activities of this compound can be categorized into several key areas:

1. Photodynamic Therapy (PDT)

Porphyrins are widely studied for their use in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial in targeting cancer cells.

- Mechanism : Upon excitation by light at specific wavelengths, porphyrins can transfer energy to molecular oxygen to produce singlet oxygen (1O2), which induces cytotoxic effects in nearby cells.

Case Study:

A study demonstrated that tetraethyl porphyrins exhibit significant cytotoxicity against various cancer cell lines when activated by light. The effectiveness was attributed to the efficient generation of singlet oxygen and subsequent apoptosis in cancer cells .

2. Antimicrobial Activity

Recent research has indicated that porphyrins can possess antimicrobial properties. Their ability to disrupt microbial membranes and generate ROS contributes to their effectiveness against bacteria and fungi.

Research Findings:

A comparative study showed that tetraethyl porphyrins displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and oxidative stress induction within microbial cells .

3. Role as Chemical Probes

Due to their unique electronic properties, porphyrins serve as effective chemical probes for studying biological systems.

Application:

This compound has been utilized in magnetic resonance studies due to its paramagnetic nature. This allows for the investigation of interactions within biomolecules and cellular environments .

Tables Summarizing Biological Activities

Properties

CAS No. |

448-70-4 |

|---|---|

Molecular Formula |

C32H38N4 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

2,8,12,18-tetraethyl-3,7,13,17-tetramethyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-19(7)23(11-3)31(35-26)16-32-24(12-4)20(8)28(36-32)14-27-18(6)22(10-2)30(34-27)15-29(21)33-25/h13-16,33,35H,9-12H2,1-8H3 |

InChI Key |

DARISIXPASSGJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)C)CC)CC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.